molecular formula C21H23N3O4S B11278766 2-ethyl-N-(furan-2-ylmethyl)-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

2-ethyl-N-(furan-2-ylmethyl)-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

Cat. No.: B11278766
M. Wt: 413.5 g/mol
InChI Key: ASRBJILPVIDORC-UHFFFAOYSA-N
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Description

2-ethyl-N-(furan-2-ylmethyl)-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound that features a combination of various functional groups, including a furan ring, a sulfonamide group, and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(furan-2-ylmethyl)-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with an appropriate alkylating agent.

    Synthesis of the phthalazinone moiety: This involves the cyclization of a suitable precursor under acidic or basic conditions.

    Coupling reactions: The final step involves coupling the furan-2-ylmethyl intermediate with the phthalazinone derivative in the presence of a sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The phthalazinone moiety can be reduced under specific conditions to yield reduced forms.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2-carboxylic acid derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new materials and polymers.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(furan-2-ylmethyl)-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-N-(furan-2-ylmethyl)-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide derivatives: These might include compounds with different substituents on the furan or phthalazinone rings.

    Other sulfonamide compounds: Such as sulfanilamide, which is a simpler sulfonamide with known antibacterial properties.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups, potentially leading to diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

2-ethyl-N-(furan-2-ylmethyl)-5-(4-oxo-5,6,7,8-tetrahydro-3H-phthalazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C21H23N3O4S/c1-2-14-9-10-15(20-17-7-3-4-8-18(17)21(25)24-23-20)12-19(14)29(26,27)22-13-16-6-5-11-28-16/h5-6,9-12,22H,2-4,7-8,13H2,1H3,(H,24,25)

InChI Key

ASRBJILPVIDORC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C3=C2CCCC3)S(=O)(=O)NCC4=CC=CO4

Origin of Product

United States

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